N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a thiophene substituent. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it is classified as an acetamide derivative due to the presence of the acetamide functional group.
The synthesis of N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can be approached through various methods typical for thiazole and thiophene derivatives. Common synthetic strategies include:
These methods highlight the versatility and efficiency in synthesizing thiazole derivatives, including N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide .
The molecular structure of N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide features several key components:
The compound's structure can be represented in various formats:
| Property | Value |
|---|---|
| Molecular Formula | |
| InChI Key | JQMIOXNCKYBOHF-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 |
The calculated π-electron density indicates that the C5 position on the thiazole ring is prone to electrophilic substitution, while the C2 position is more reactive towards nucleophilic substitution .
N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions underline the compound's potential utility in synthetic organic chemistry .
Further studies are necessary to clarify the specific interactions and pathways involved in this compound's biological activity .
The physical and chemical properties of N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide include:
These properties influence its handling, storage, and application in scientific research .
N-isopropyl-2-(2-((2-oxo-2-(thiophen-2-ylyl)ethyl)thio)thiazol -4 -yl )acetamide has potential applications in various scientific fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2